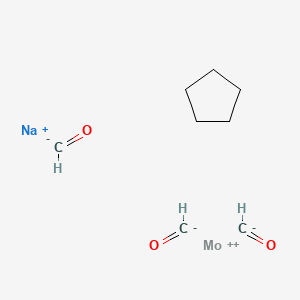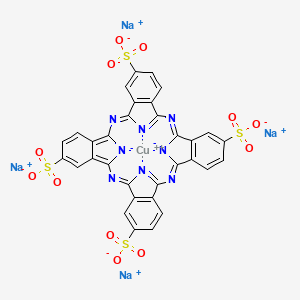![molecular formula C8H14N2O5 B12099840 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)
2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GAMMA-L-GLU-D-ALA: is a dipeptide composed of L-glutamic acid and D-alanine. It is a significant compound in the study of peptide chemistry and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GAMMA-L-GLU-D-ALA typically involves the condensation of L-glutamic acid and D-alanine. This reaction is facilitated by coupling agents such as carbodiimides, which promote the formation of peptide bonds . The reaction conditions often include a controlled pH environment and the presence of protecting groups to prevent side reactions .
Industrial Production Methods: Industrial production of GAMMA-L-GLU-D-ALA may involve enzymatic synthesis using purified enzymes such as Mur synthetases. These enzymes catalyze the formation of the dipeptide under mild conditions, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: GAMMA-L-GLU-D-ALA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dipeptides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, GAMMA-L-GLU-D-ALA is used as a model compound to study peptide bond formation and hydrolysis. It serves as a reference compound in the development of new synthetic methodologies .
Biology: In biological research, GAMMA-L-GLU-D-ALA is used to study enzyme-substrate interactions, particularly those involving peptidases and other proteolytic enzymes. It is also used in the study of bacterial cell wall synthesis .
Medicine: In medicine, GAMMA-L-GLU-D-ALA is investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as a drug delivery vehicle .
Industry: In the industrial sector, GAMMA-L-GLU-D-ALA is used in the production of various peptide-based products, including pharmaceuticals and nutraceuticals .
Wirkmechanismus
The mechanism of action of GAMMA-L-GLU-D-ALA involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for peptidases, leading to the hydrolysis of the peptide bond and the release of the constituent amino acids . Additionally, it can modulate the activity of certain receptors, such as NMDA receptors, by binding to specific sites and altering their function .
Vergleich Mit ähnlichen Verbindungen
L-Ala-gamma-D-Glu-meso-Dap-D-Ala: A tetrapeptide with similar structural features and biological functions.
gamma-D-Glutamyl-meso-diaminopimelate: Another dipeptide with comparable properties and applications.
gamma-Glu-Ala: A related dipeptide with similar chemical and biological characteristics.
Uniqueness: GAMMA-L-GLU-D-ALA is unique due to its specific combination of L-glutamic acid and D-alanine, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of enzymes and receptors makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-5-(1-carboxyethylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXXVRAFAKQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | N-gamma-L-Glutamyl-D-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C |
Source


|
| Record name | N-gamma-L-Glutamyl-D-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)



![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)

![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)






